Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-6-12-7-11(9)4-3-5-14-8-11/h9,12H,2-8H2,1H3 |
InChI Key |
BLQCAFFKJVRZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CCCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions often require the use of solvents such as acetone and catalysts like lithium aluminum hydride or Raney nickel in the presence of aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes several characteristic reactions due to its structural features:
1.1 Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound's solubility and reactivity in biological assays .
1.2 Nucleophilic Substitution
The spirocyclic framework allows nucleophilic attack at oxygen and nitrogen centers. For example, substitution reactions at the oxygen atom (e.g., via alkoxide intermediates) or nitrogen (e.g., via amine functionalization) can introduce new substituents .
1.3 Metal-Catalyzed Cyclization
The compound participates in metal-catalyzed cyclization reactions, such as oxidative cyclization with agents like bis(acetoxy)iodobenzene (PhI(OAc)₂). This process forms complex heterocycles, as observed in similar spirocyclic systems .
1.4 Fluoroalkylation
Copper-catalyzed difluoroalkylation reactions with ethyl bromodifluoroacetate introduce fluorinated substituents, enhancing the compound’s lipophilicity and biological activity .
Reaction Data Table
Research Findings
Recent studies highlight:
-
Antitumor Activity : Analogous spirocyclic compounds show promising anticancer properties, suggesting potential therapeutic applications .
-
Catalytic Efficiency : Copper-catalyzed reactions enable efficient fluoroalkylation, achieving yields up to 75% under optimized conditions .
-
Structural Rigidity : The spirocyclic framework imparts three-dimensional rigidity, enhancing binding affinity to biological targets.
Scientific Research Applications
Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting enzymes and receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting the activity of enzymes or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes the structural differences and key characteristics of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate and its analogs:
Key Observations :
- Heteroatom Positioning : The substitution of oxygen (oxa) and nitrogen (aza) at different positions (e.g., 7-oxa vs. 8-oxa) alters electronic properties and reactivity. For example, 7-oxa derivatives may exhibit enhanced hydrogen-bonding capacity compared to 8-oxa analogs .
- Substituent Effects : Ethyl or methyl esters at C4 influence lipophilicity, while tert-butyl or benzyl groups enhance steric bulk, affecting binding interactions in biological systems .
Q & A
Basic: What are the common synthetic routes for Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate?
The synthesis typically involves spirocyclic ring formation via reductive amination or cyclization of piperidone derivatives. For example, piperidone can be transformed into ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate using literature protocols, followed by functionalization (e.g., saponification, Curtius rearrangement) to introduce carboxylate groups . Key steps include:
- Reductive amination to form the spirocyclic backbone.
- Ring-closure reactions with diaminoethyl equivalents.
- Solvent optimization (e.g., ethanol, methanol) for improved yield and purity .
Advanced: How can functionalization strategies be optimized for derivatives of this compound?
Functionalization often targets the carboxylate or nitrogen atoms. Methodologies include:
- Arylation : Pd-catalyzed cross-coupling to introduce aromatic moieties .
- Saponification : Hydrolysis of the ester group to generate carboxylic acid derivatives for further conjugation .
- Curtius rearrangement : Conversion of carboxylates to isocyanates for ureido or carbamate derivatives .
Critical parameters : Reaction temperature (often 0–80°C), inert atmospheres to prevent oxidation, and catalyst selection (e.g., Pd(PPh₃)₄ for arylation) .
Basic: What analytical techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify spirocyclic geometry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .
Advanced: What role does the spirocyclic structure play in enhancing biological activity in drug design?
The spirocyclic core increases Fsp³ character , improving 3D complexity and reducing planarity, which enhances target selectivity and pharmacokinetic properties (e.g., solubility, metabolic stability) . For example, replacing piperidine with 7-oxa-2-azaspiro[4.5]decane in Bupivacaine analogs increased water solubility and reduced cardiotoxicity while maintaining local anesthetic activity .
Advanced: How can researchers reconcile contradictions in reported biological activity data for spirocyclic analogs?
Discrepancies may arise from differences in:
- Stereochemistry : Enantiomers often exhibit divergent bioactivities (e.g., 5S vs. 5R configurations) .
- Assay conditions : Variations in cell lines, enzyme sources, or concentration ranges.
Methodological solutions :
Basic: What are the key considerations for scaling up the synthesis of this compound?
- Solvent selection : Use cost-effective, low-toxicity solvents (e.g., ethanol) compatible with large-scale reactors .
- Catalyst recovery : Optimize Pd or transition-metal catalyst recycling to reduce costs .
- Purity control : Implement inline FTIR or HPLC monitoring during reaction progression .
Advanced: How can researchers assess the biological activity of novel derivatives?
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against targets like RIPK1 (relevant in inflammation) using fluorescence-based assays .
- Cellular uptake : Radiolabeling or fluorescent tagging to evaluate permeability .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets .
Advanced: What methodologies are used to evaluate the toxicity profile of spirocyclic derivatives?
- In vitro cytotoxicity : MTT assays on HEK293 or HepG2 cells .
- hERG channel inhibition : Patch-clamp studies to assess cardiotoxicity risk .
- Metabolic stability : Liver microsome assays to predict hepatic clearance .
Basic: How does stereochemistry impact the reactivity of this compound?
Stereocenters in the spirocyclic ring influence:
- Reaction kinetics : Axial vs. equatorial substituents affect nucleophilic attack rates .
- Byproduct formation : Epimerization during functionalization (e.g., ester hydrolysis) requires chiral auxiliaries or asymmetric catalysis .
Advanced: How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?
- Fluorine introduction : Enhances metabolic stability and membrane permeability. For example, 4-(3,5-difluorobenzoyl) derivatives show improved enzyme inhibition due to electronegativity and hydrophobic effects .
- Carboxylic acid substitution : Increases water solubility but may reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
